1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Overview
Description
“1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is an organic compound that has been studied in the field of medicinal chemistry . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis . This process can be catalyzed by various transition metals .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the use of metal-catalyzed procedures . These reactions can lead to the formation of key structural motifs included in antidepressant drugs .Scientific Research Applications
Environmental and Toxicological Studies:
Pesticide Exposure in Children : A study investigated environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children. The study aimed to understand the extent of exposure in the general population, particularly in young children, for the development of public health policy on the regulation and use of these chemicals. Various metabolites of OPs and PYRs were measured in urine samples as direct indicators of exposure, highlighting the widespread chronic exposure to these insecticides in children, with differences in exposure levels between urban, periurban, and rural groups (Babina et al., 2012).
Analytical Characterization in Toxicological Cases : Another study focused on the identification and analytical characterization of new psychoactive substances (NPS) by a combination of techniques including 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS to resolve a complex toxicological case. This study underscores the importance of comprehensive analytical methods for the detection and characterization of various compounds in toxicological investigations (Ameline et al., 2019).
Pharmacokinetics and Metabolism : Investigations into the metabolism and disposition of compounds, such as BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, have been conducted. Studies like these provide insights into the pharmacokinetics, including absorption, metabolism, and excretion of compounds, which are crucial for understanding their behavior in biological systems and for the development of therapeutic agents (Christopher et al., 2010).
Future Directions
The future directions in the study of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds involve the development of early warning systems and the identification of new compounds to prevent their widespread use . Additionally, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for nerve function . This interaction can lead to changes in cell signaling and neurotransmission, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSUHWUDLKMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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